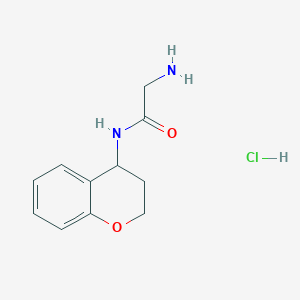

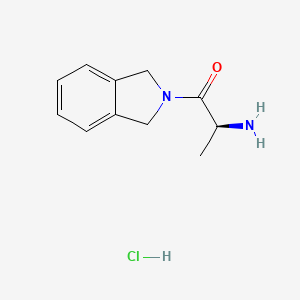

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride

Vue d'ensemble

Description

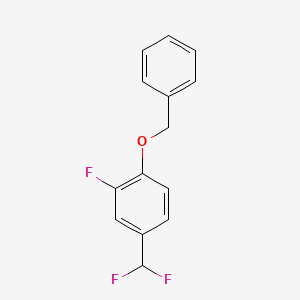

“2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues . Another method involved palladium-mediated cross-coupling reactions .Molecular Structure Analysis

The molecular structure of “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” could potentially be analyzed through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” include a molecular weight of 242.70 and a molecular formula of C11H15ClN2O2 . Additional properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

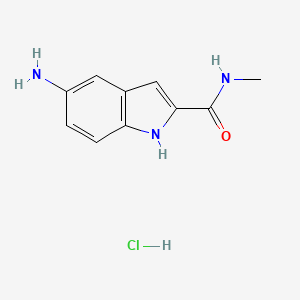

- Application : 3,4-dihydro-2H-1-benzopyran derivatives have been found to have valuable biological and pharmaceutical properties .

- Method of Application : The synthesis of these heterocycles has been a focus for many organic and pharmaceutical chemists . The methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

-

Neuropharmacology

- Application : Some 3,4-dihydro-3-amino-2H-1-benzopyran derivatives showed high affinity for 5-HT1A and 5-HT7 receptors .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not quantitatively detailed in the source .

-

Synthesis of Spiro Heterocycles

- Application : Spiro heterocycles are a class of organic compounds that have been studied for their potential biological activities .

- Method of Application : The synthesis of spiro [pyrrolidine- and piperidine-2,3’ (2’H)-benzopyrans] involves complex organic reactions .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

COX Inhibitors

- Application : Some compounds related to 3,4-dihydro-2H-1-benzopyran have shown potential as COX inhibitors .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compounds 17b, 17c, 17e, and 17h exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .

-

Chemical Thermodynamics

- Application : 2H-1-Benzopyran, 3,4-dihydro- is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.1751 .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not quantitatively detailed in the source .

-

Anti-coagulants

- Application : Some naturally occurring coumarins have been reported as anti-coagulants .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not quantitatively detailed in the source .

Propriétés

IUPAC Name |

2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQZMQJIMBWUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)